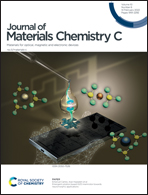When MoS2 meets TiO2: facile synthesis strategies, hybrid nanostructures, synergistic properties, and photocatalytic applications
Journal of Materials Chemistry C Pub Date: 2021-06-01 DOI: 10.1039/D1TC01199E
Abstract
As one of the important photocatalysts for solving the energy crisis and environmental pollution, semiconductor titanium dioxide (TiO2) has attracted widespread attention and been widely studied due to its advantages, including pollution-free nature, nontoxicity, and high photoelectric conversion efficiency. It has essential applications in the photocatalytic degradation of organic dyes and clean production of hydrogen. However, due to the wide bandgap of TiO2 and rapid photoinduced electron–hole recombination, the light utilization rate is under expectation. It was demonstrated that molybdenum disulfide (MoS2) and TiO2 nanocomposites with excellent photocatalytic performance showed pronounced catalytic synergistic effects. This endows TiO2/MoS2-based nanocomposites with much better performance, expanding their application prospects in the fields of photocatalysis and rechargeable lithium/sodium-ion batteries. In this work, several typical preparation methods of TiO2/MoS2 hybrid materials are introduced in detail, including hydrothermal methods, atomic layer deposition methods and mechanochemical synthesis methods. The enhancement mechanisms of photocatalysts are also discussed. In addition, this work summarizes the new design schemes developed in recent years and provides various comprehensive construction strategies. Finally, the applications of TiO2/MoS2 composites in solar fuels, ion batteries, degradation of organic molecules, reduction of CO2 and multifunctional optical sensors are presented.

Recommended Literature
- [1] Triterpenoids
- [2] Expedient synthesis of substituted (S)-N-(α-methylbenzyl)aziridines†
- [3] Folic acid-functionalized mesoporous silica nanospheres hybridized with AIE luminogens for targeted cancer cell imaging†
- [4] Highly stable protein immobilization via maleimido-thiol chemistry to monitor enzymatic activity†
- [5] Combined effects of hole doping and off-stoichiometry on the structures, transport, and magnetic properties of Sr(2−y)NayFe(1−x)Mo(1+x)O6 (x = 0/5x = y; y = 0, 0.05, 0.1, 0.15, 0.2, and 0.3)
- [6] Aluminium salalen complexes based on 1,2-diaminocyclohexane and their exploitation for the polymerisation of rac-lactide†
- [7] Grafting of a redox polymer onto carbon nanotubes for high capacity battery materials†
- [8] A new mechanism for absorption: collision-induced absorption
- [9] Cationic polymer-based plasmonic sensor array that discriminates proteins†
- [10] Flexible all-solid-state asymmetric supercapacitors with three-dimensional CoSe2/carbon cloth electrodes†










